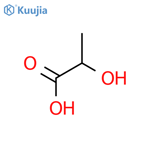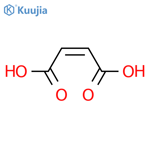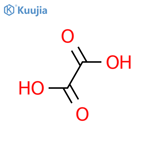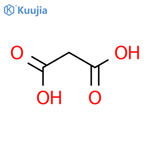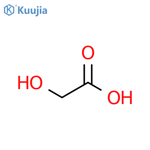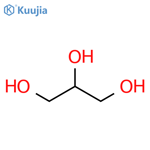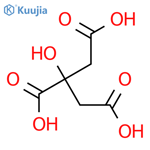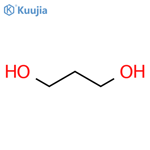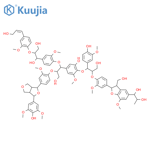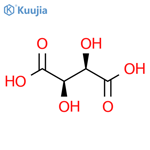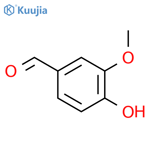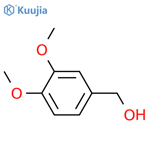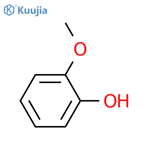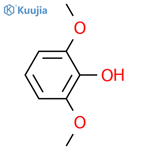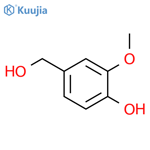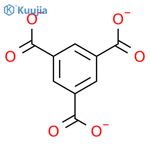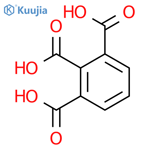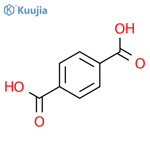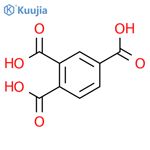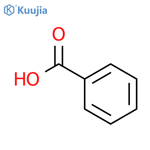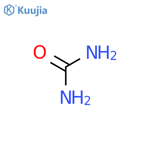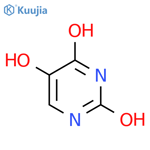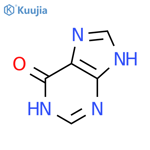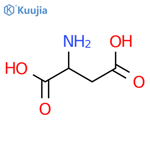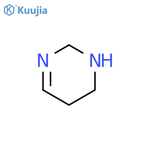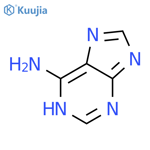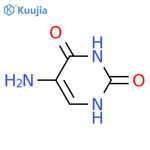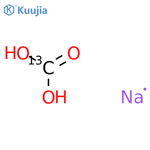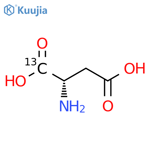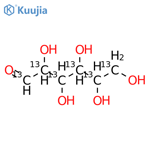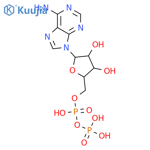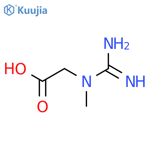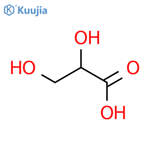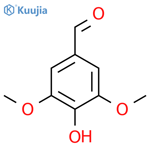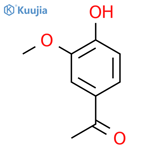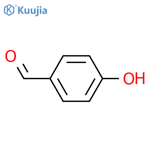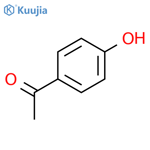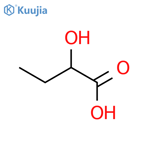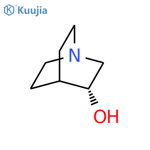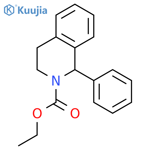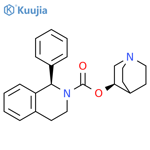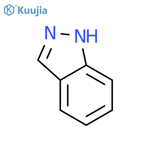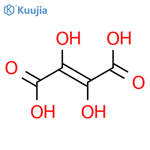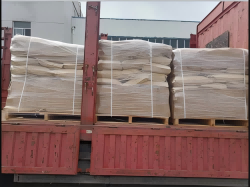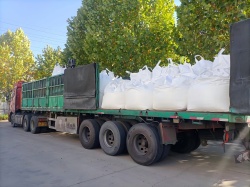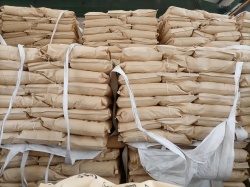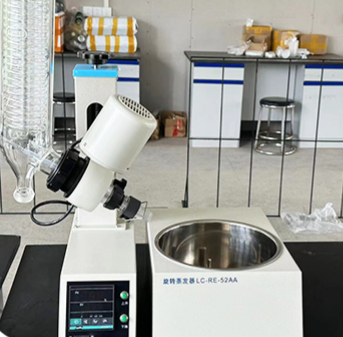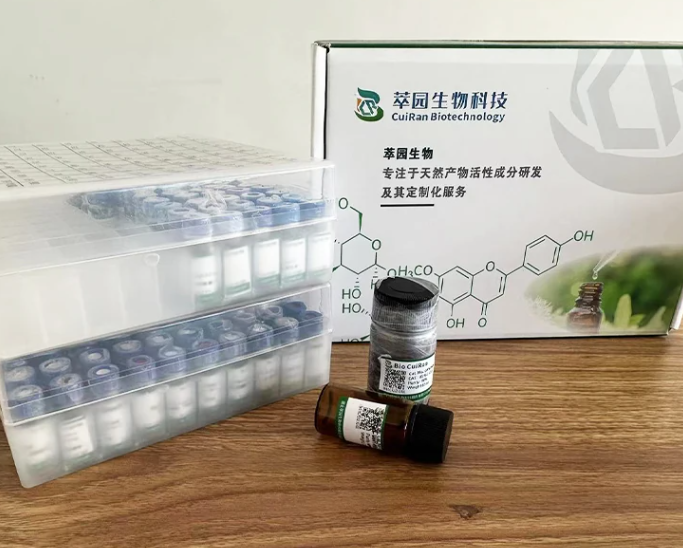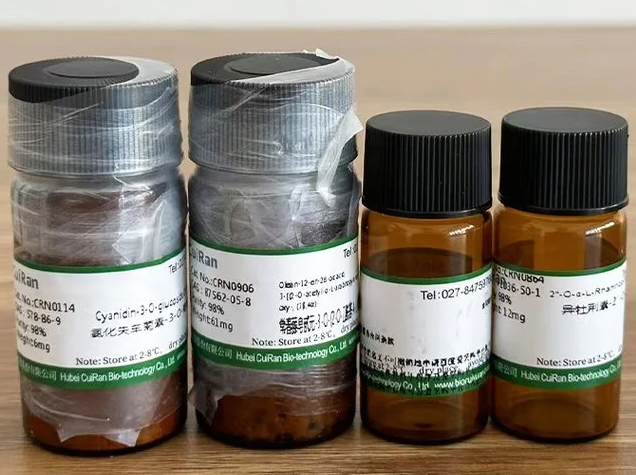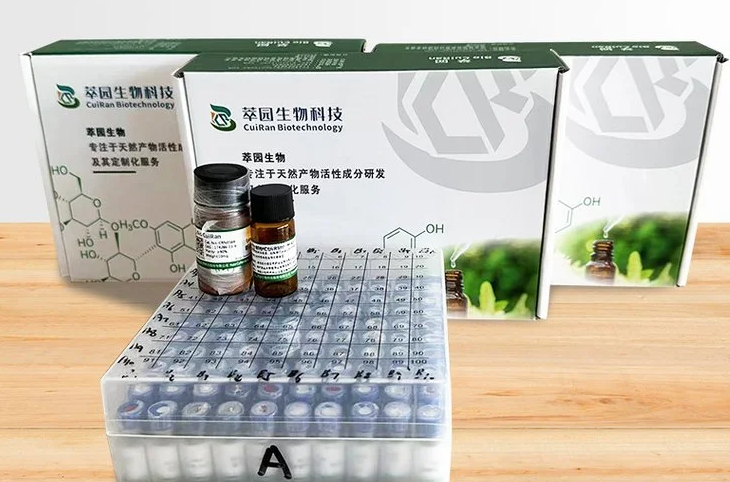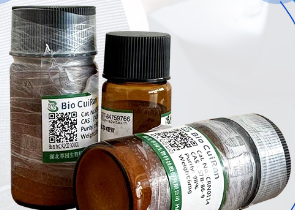- Lignin alkaline oxidation using reversibly-soluble bases, Green Chemistry, 2022, 24(22), 8733-8741
Cas no 110-15-6 (butanedioic acid)
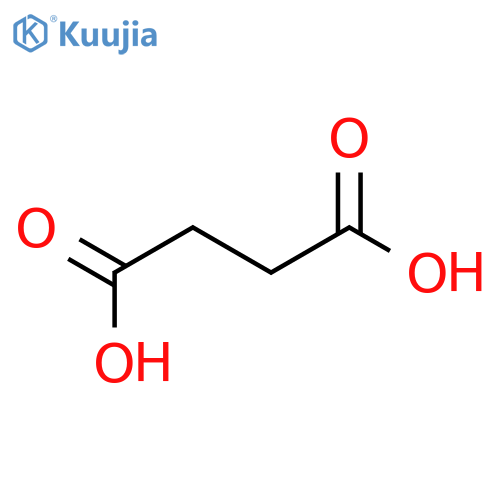
butanedioic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Succinic acid
- 1,2-ethanedicarboxylic acid
- AKOS 213-35
- AMBER ACID
- DICARBOXYLIC ACID C4
- DIHYDROFUMARIC ACID
- RARECHEM AL BO 0159
- Acid of amber
- Asuccin
- Bernsteinsaure
- Butanediacid
- Ethane-1,2-dicarboxylicacid
- Ethanedicarboxylic acid
- Ethylene succinic acid
- ethylenedicarboxylicacid
- Katasuccin
- Kyselina jantarova
- Succunic Acide
- ACS
- SUCCINIC ACID(P)
- Succinate
- Butanedioic acid
- Butanedioic acid,natural
- Sal succini
- Wormwood
- A 12084
- NSC 25949
- NSC 106449
- SA
- 008008-93-3
- 丁二酸
- Wormwood acid
- ethylenesuccinic acid
- 1,4-Butanedioic acid
- Butanedionic acid
- Butandisaeure
- Acidum succinicum
- Butane diacid
- Ethylene dicarboxylic acid
- Spirit of amber
- Succinicum acidum
- Bernsteinsaure [German]
- Succinellite
- Kyselina jantarova [Czech]
- Ammonium succinate
- succ
- C4H6O4
- Succinic acid, 99%
- EINEC
- HOOC-CH2-CH2-COOH
- 2,2,3,3-tetradeuteriosuccinic acid
- E363
- Bernsteinsaeure
- succinic acid-2,2,3,3-d4
- acide butanedioique
- (-)OOC-CH2-CH2-COO(-)
- acide succinique
- succinate(2-)
- butanedioic acid, ion(2-)
- Tox21_111612
- EINECS 203-740-4
- bmse000968
- Succinic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00257092-01
- matrix substance for MALDI-MS, inverted exclamation markY99.5%(T)
- SUCCINIC ACID [FCC]
- SUCCINICUM ACIDUM [HPUS]
- Succinic acid, 6
- BRD-K45238818-001-02-6
- bmse000183
- AI3-06297
- 4-02-00-01908 (Beilstein Handbook Reference)
- SUCCINIC ACID [MART.]
- Succinic acid, FCC
- AKOS000118899
- DB00139
- FEMA NO. 4719
- MFCD00002789
- 1,2 Ethanedicarboxylic Acid
- Q213050
- Succinic acid (8CI)
- SIN
- Succinic acid, United States Pharmacopeia (USP) Reference Standard
- Succinic acid, certified reference material, TraceCERT(R)
- NCGC00159372-06
- SUCCINIC ACID (MART.)
- NSC106449
- Succinic acid, matrix substance for MALDI-MS, >=99.5% (T), Ultra pure
- Butanedioic acid diammonium salt
- HY-N0420
- NCGC00159372-05
- 1,4-Butanedioate
- SBI-0633499.0002
- Succinic acid, BioXtra, >=99.0%
- UNII-AB6MNQ6J6L
- 1,4 Butanedioic Acid
- WLN: QV2VQ
- SUCCINIC ACID [WHO-DD]
- AB01332192-02
- 110-15-6
- 1cze
- 1ST7504
- Succinicate
- Succinic acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.0%
- SUCCINIC ACID (II)
- DTXCID303602
- suc
- Succinic acid, ACS grade
- succinic-acid
- sodium succinate (anhydrous)
- Succinic Acide,(S)
- Succinic acid, SAJ special grade, >=99.5%
- BBL002473
- Succinic acid, SAJ first grade, >=99.0%
- Succinic acid, ReagentPlus(R), >=99.0%
- Dihydrofumarate
- Succinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture
- SUCCINIC ACID (USP IMPURITY)
- NSC-25949
- NCGC00259467-01
- D85169
- NCGC00159372-02
- Butanedioic acid (9CI)
- LMFA01170043
- Tox21_303247
- BDBM26121
- Tox21_111612_1
- succinate, 9
- STK387105
- SUCCINIC ACID [HSDB]
- DTXSID6023602
- NCGC00159372-03
- NCGC00159372-04
- EN300-17990
- 4lh2
- SR-01000944556
- butandisaure
- GTPL3637
- HSDB 791
- NSC-106449
- S0100
- InChI=1/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8
- AB6MNQ6J6L
- Succinic acid (Butanedioic acid)
- BP-21128
- STR02803
- SUCCINIC ACID [II]
- SUCCINIC ACID [MI]
- s3791
- Succinic acid, >=99%, FCC, FG
- CS-0008946
- ADIPIC ACID IMPURITY B [EP IMPURITY]
- 1,2-Ethanedicarboxylate
- NSC25949
- Tox21_201918
- Succinic Acid; Butanedioic acid
- 26776-24-9
- EC 203-740-4
- ADIPIC ACID IMPURITY B (EP IMPURITY)
- CHEBI:15741
- NS00002272
- SR-01000944556-2
- Succinic acid, natural
- F2191-0239
- C00042
- 1,4-BUTANEDIOIC ACID (SUCCINIC ACID)
- Succinic acid, ACS reagent, >=99.0%
- CAS-110-15-6
- Z57127453
- SUCCINIC ACID [USP-RS]
- SUCCINIC ACID [VANDF]
- Succinic acid, purum p.a., >=99.0% (T)
- SuccinicAcid(IndustrialGrade&FoodGrade)
- Succinic acid [NF]
- Succinic acid, puriss. p.a., ACS reagent, >=99.5% (T)
- HMS3885O04
- Succinic acid, Vetec(TM) reagent grade, 98%
- CHEMBL576
- CCG-266069
- J-002386
- SUCCINIC ACID [USP IMPURITY]
- BRN 1754069
- 37E8FFFB-70DA-4399-B724-476BD8715EF0
- Succinic acid, p.a., ACS reagent, 99.0%
- butanedioic acid
-
- MDL: MFCD00002789
- Inchi: 1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
- InChI-Schlüssel: KDYFGRWQOYBRFD-UHFFFAOYSA-N
- Lächelt: O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O
- BRN: 1754069
Berechnete Eigenschaften
- Genaue Masse: 118.026609g/mol
- Oberflächenladung: 0
- XLogP3: -0.6
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 3
- Monoisotopenmasse: 118.026609g/mol
- Monoisotopenmasse: 118.026609g/mol
- Topologische Polaroberfläche: 74.6Ų
- Schwere Atomanzahl: 8
- Komplexität: 92.6
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Molekulargewicht: 118.09
Experimentelle Eigenschaften
- Geruch: Odorless
- Temperature: When heated to decomposition it emits acrid smoke and fumes.
- Heat of Combustion: -356.32 KCAL/MOLE
- Dissociation Constants: pK1 = 4.207, pK2 = 5.635 at 25 °C
- Taste: Very acid taste
- Farbe/Form: Farbloser Kristall
- Dichte: 1.552
- Schmelzpunkt: 184-186 °C (lit.)
- Siedepunkt: 235 °C(lit.)
- Flammpunkt: 206 ºC
- Brechungsindex: n20/D 1.4002(lit.)
- PH: 2.7 (10g/l, H2O, 20℃)
- Löslichkeit: Soluble in ethanol, ethyl ether, acetone and methanol. Insoluble in toluene, benzene, carbon disulfide, carbon tetrachloride and petroleum ether.
- Wasserteilungskoeffizient: 80 g/L (20 ºC)
- Stabilität/Haltbarkeit: Stable. Substances to be avoided include strong bases, strong oxidizing agents. Combustible.
- PSA: 74.60000
- LogP: -0.06420
- Brechungsindex: Index of refraction = 1.450
- Geruch: Odorless
- Sensibilität: Feuchtigkeitsempfindlich
- FEMA: 4719 | SUCCINIC ACID
- Dampfdruck: 1.91e-07 mmHg
- pka: 4.16(at 25℃)
- Merck: 8869
- Löslichkeit: Löslich in heißem Wasser, fast unlöslich in Benzol, Kohlenstoffdisulfid, Kohlenstofftetrachlorid und Erdölether.
butanedioic acid Sicherheitsinformationen
-
Symbol:


- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H315,H318,H335
- Warnhinweis: P261,P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3265 8/PG 3
- WGK Deutschland:1
- Code der Gefahrenkategorie: 41
- Sicherheitshinweise: S26-S36/37/39-S37/39
- RTECS:WM4900000
-
Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38
- TSCA:Yes
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
butanedioic acid Zolldaten
- HS-CODE:29171990
- Zolldaten:
China Zollkodex:
2917190090Übersicht:
2917190090 Andere acyclische Polycarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenTerephthalinsäure bitte angeben 4-CBAvalue, Terephthalinsäure bitte angeben P-TLacid Wert, Terephthalinsäure bitte Farbe angeben, Terephthalinsäure bitte Feuchtigkeit angeben
Zusammenfassung:
2917190090 acyclische Polycarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
butanedioic acid Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1453553-25g |
Succinic acid |
110-15-6 | 99% | 25g |
$6.00 | 2022-05-10 | |
| Ambeed | A1453553-500g |
Succinic acid |
110-15-6 | 99% | 500g |
$10.00 | 2022-05-10 | |
| Ambeed | A1453553-1kg |
Succinic acid |
110-15-6 | 99% | 1kg |
$18.00 | 2022-05-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49893-100MG |
110-15-6 | 100MG |
¥475.75 | 2023-01-15 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016634-2.5kg |
Succinic acid |
110-15-6 | 98% | 2.5kg |
¥233.00 | 2024-08-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S108855-1kg |
butanedioic acid |
110-15-6 | AR,99.5% | 1kg |
¥144.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212961B-25g |
Succinic acid, |
110-15-6 | ≥99% | 25g |
¥286.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817846-5g |
Succinic acid |
110-15-6 | ,99.5% | 5g |
¥98.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48430-500g |
Succinic acid |
110-15-6 | 500g |
¥58.0 | 2021-09-07 | ||
| Life Chemicals | F2191-0239-1g |
butanedioic acid |
110-15-6 | 95%+ | 1g |
$21.0 | 2023-09-06 |
butanedioic acid Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667
Synthetic Routes 3
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
Synthetic Routes 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Synthetic Routes 8
- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304
Synthetic Routes 9
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Synthetic Routes 10
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
Synthetic Routes 11
Synthetic Routes 12
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6.5, 25 °C
1.3 Reagents: Sodium hydroxide
butanedioic acid Raw materials
- Hemicellulase
- Indazole
- (R)-(-)-3-Quinuclidinol
- Vanillin
- Sulfate Lignin
- Cellulose
- Vanillic acid
- Lignin
- D(+)-Glucose
- Veratryl alcohol
- Sodium Bicarbonate-13C
- Guaiacol
- D(+)-Xylose
- L-Aspartic acid-
- Glycerol
- (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 2,6-Dimethoxyphenol
- Vanillyl alcohol
- D-Glucose-13C6
- Lignocellulose
butanedioic acid Preparation Products
- Lactate (50-21-5)
- Urea (57-13-6)
- Citric acid (77-92-9)
- 4-Hydroxybenzoic acid (99-96-7)
- Isobarbituric Acid (496-76-4)
- 1,3-Propanediol (504-63-2)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Terephthalic acid (100-21-0)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Hypoxanthine (68-94-0)
- Butanoic acid,2-hydroxy- (600-15-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Oxalic acid (144-62-7)
- 1H-Indazole-4,7-diol (2380275-29-4)
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- Vanillic acid (121-34-6)
- Pyrazine-2,5-diol (134434-28-9)
- 5-Hydroxymethylfurfural (67-47-0)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Trimellic Acid (528-44-9)
- Guaiacol (90-05-1)
- 1H-Indazol-4-ol (81382-45-8)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- dihydroxybut-2-enedioic acid (13096-38-3)
- 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,(3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1R)- (740780-79-4)
- Benzoic acid (65-85-0)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- L(+)-Tartaric acid (87-69-4)
- Malic acid (6915-15-7)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- β-NADPH-d4 (53-57-6)
- Adenosine 5'-Diphosphate (58-64-0)
- Apocynin (498-02-2)
- 5-Aminouracil (932-52-5)
- Acetosyringone (2478-38-8)
- Guanine (73-40-5)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- Creatine (57-00-1)
- butanedioic acid (110-15-6)
butanedioic acid Lieferanten
butanedioic acid Verwandte Literatur
-
Sze Ki Carol Lin,Chenyu Du,Alexandra Cristina Blaga,Maria Camarut,Colin Webb,Christian V. Stevens,Wim Soetaert Green Chem. 2010 12 666
-
Jong-Young Kim,Alexander J. Norquist,Dermot O'Hare Dalton Trans. 2003 2813
-
Tom A. Ewing,Niels Nouse,Matthijs van Lint,Jacco van Haveren,Jeroen Hugenholtz,Daan S. van Es Green Chem. 2022 24 6373
-
Katarzyna Pogorzelec-Glaser,Adam Pietraszko,Jan Baran,Bo?ena Hilczer,Jerzy Ma?ecki,Maria Po?omska,Pawe? ?awniczak CrystEngComm 2011 13 3698
-
Paolo Lucaioli,Elisa Nauha,Ilaria Gimondi,Louise S. Price,Rui Guo,Luca Iuzzolino,Ishwar Singh,Matteo Salvalaglio,Sarah L. Price,Nicholas Blagden CrystEngComm 2018 20 3971
Verwandte Kategorien
- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Verschiedenes
- Pestizid-Chemikalien Pestizide Desinfektionsmittel
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Referenzsubstanzen
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester
- Natürliche Produkte und Extrakte Aromen und Parfüm
- Pestizid-Chemikalien Pestizid-Zwischenprodukte
- Pharmazeutische und Biochemische Produkte pharmazeutische Zwischenprodukte
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe
- Lösungsmittel und organische Chemikalien Organische Lösungsmittel
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Säuren und Derivate Carbonsäuren und Derivate Diacarbonsäuren und Derivate
Weitere Informationen zu butanedioic acid
Butanedioic Acid (110-15-6) in Pharmaceutical Research: Key Applications and Innovations
Butanedioic acid, also known as succinic acid (CAS 110-15-6), is a dicarboxylic acid with significant relevance in the pharmaceutical and biotechnology industries. Its role as a metabolic intermediate in the Krebs cycle has made it a focal point for drug development and biopharmaceutical production. Recent studies highlight its potential in modulating cellular energy metabolism, which is critical for treating metabolic disorders like diabetes and obesity. Researchers are exploring its derivatives, such as dimethyl succinate, for enhanced bioavailability in oral formulations. The compound's anti-inflammatory properties are also under investigation for applications in autoimmune disease therapies. With the rise of personalized medicine, succinic acid's versatility in prodrug design and biocompatible drug carriers positions it as a cornerstone in modern pharmacotherapy.
Butanedioic Acid (110-15-6) in Cancer Therapy: Mechanisms and Clinical Potential
The oncology field has shown growing interest in butanedioic acid (110-15-6) due to its anti-tumorigenic effects and ability to inhibit hypoxia-inducible factor (HIF-1α), a key driver of cancer progression. Preclinical studies demonstrate that succinic acid derivatives can disrupt tumor metabolism by targeting glycolysis pathways, a hallmark of the Warburg effect. Additionally, its role in chemo-sensitization is being explored to enhance the efficacy of conventional chemotherapeutics like cisplatin. Recent clinical trials focus on nanoparticle-based delivery systems incorporating succinic acid to improve tumor targeting while reducing systemic toxicity. Patients and healthcare providers increasingly seek natural adjuvants, and succinic acid's dual function as a mitochondrial modulator and immune system booster aligns with this demand.
Safety and Toxicity of Butanedioic Acid (110-15-6): Regulatory Insights for Pharmaceutical Use
As butanedioic acid (110-15-6) gains traction in drug formulations, its safety profile remains a top concern for regulatory bodies like the FDA and EMA. Extensive toxicological studies classify it as GRAS (Generally Recognized as Safe) for oral administration, with low acute toxicity (LD50 > 5000 mg/kg in rodents). However, inhalation risks in industrial settings warrant proper handling protocols. The pharmaceutical industry emphasizes purity standards (≥99.5% USP grade) to avoid contaminants in injectable formulations. Environmental impact assessments also highlight its biodegradability, supporting its use in green chemistry initiatives. Patients frequently inquire about side effects; current data suggests mild gastrointestinal discomfort at high doses, making dose optimization crucial in nutraceutical applications.
Butanedioic Acid (110-15-6) in Neuroprotection: Emerging Evidence for Neurological Disorders
Neurological research reveals promising applications of butanedioic acid (110-15-6) in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and support mitochondrial ATP production addresses neuronal energy deficits. Animal models show reduced oxidative stress and amyloid-beta aggregation with succinic acid supplementation. The compound's GABAergic modulation properties are being studied for epilepsy management, while its role in myelin sheath regeneration could revolutionize multiple sclerosis treatment. With aging populations seeking cognitive enhancers, succinic acid's neuroprotective mechanisms offer a scientifically backed alternative to synthetic nootropics.
Industrial Production of Butanedioic Acid (110-15-6): Sustainable Methods for Pharmaceutical Supply
The global demand for high-purity butanedioic acid (110-15-6) has driven innovations in bio-based production, replacing traditional petrochemical methods. Fermentation using engineered E. coli or Actinobacillus strains achieves yields exceeding 100 g/L, with renewable feedstocks like corn starch reducing carbon footprints. Pharmaceutical manufacturers prioritize continuous bioprocessing to meet stringent quality controls (e.g., ICH Q7 guidelines). Cost-effectiveness remains a key search intent among buyers; emerging membrane separation technologies cut downstream processing expenses by 30%. As ESG (Environmental, Social, Governance) criteria gain importance, life cycle assessments of succinic acid production are increasingly published to guide sustainable sourcing decisions.



